molecular formula C11H18O2 B13475279 Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

Katalognummer: B13475279
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: UHPCNTUJLLJSHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a bicyclo[2.1.1]hexane ring system, which is further connected to a carboxylate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method is efficient and modular, allowing for the derivatization of the compound with numerous transformations .

Industrial Production Methods

Industrial production of this compound often involves large-scale photochemical reactors. These reactors are designed to handle the specific conditions required for the [2+2] cycloaddition reactions, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or amines .

Wissenschaftliche Forschungsanwendungen

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl and carboxylate groups. These features give it distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-11/h8H,4-7H2,1-3H3

InChI-Schlüssel

UHPCNTUJLLJSHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C12CCC(C1)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.